Aluminum magnesium hydroxide carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum magnesium hydroxide carbonate: is a compound that combines aluminum, magnesium, hydroxide, and carbonate ions. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and sour stomach . This compound is also known for its applications in various industrial and scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Coprecipitation Method: This method involves mixing soluble salts of aluminum and magnesium in an aqueous solution, followed by the addition of a carbonate source such as sodium carbonate or ammonium carbonate.

Hydrothermal Method: In this method, the coprecipitated product is subjected to hydrothermal treatment at elevated temperatures and pressures to enhance crystallinity and purity.

Mechanochemical Method: This involves the mechanical activation of a mixture of magnesium hydroxide, aluminum hydroxide, and sodium bicarbonate in a planetary mill, followed by water washing to form the desired compound.

Industrial Production Methods:

Carbonation Process: Aluminum hydroxide and magnesium hydroxide are dissolved in water, and carbon dioxide gas is bubbled through the solution to form aluminum magnesium hydroxide carbonate.

Continuous Stirred Tank Reactor (CSTR): This method involves the continuous mixing of reactants in a stirred tank reactor, allowing for precise control over reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Acid-Base Reactions: Aluminum magnesium hydroxide carbonate reacts with acids to form salts, water, and carbon dioxide.

Thermal Decomposition: Upon heating, this compound decomposes to form aluminum oxide, magnesium oxide, and carbon dioxide.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Major Products Formed:

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Antacid Use

Aluminum magnesium hydroxide carbonate is primarily used as an antacid to relieve symptoms associated with excess stomach acid, such as heartburn, acid indigestion, and upset stomach. The compound acts by neutralizing gastric acid, thus alleviating discomfort.

- Dosage Forms : Available in oral suspensions and chewable tablets.

- Common Brands : Gaviscon, Maalox, and Acid Gone.

Table 1: Dosage Information for this compound

| Dosage Form | Strength (mg) | Recommended Dose |

|---|---|---|

| Oral Suspension | 95 mg Al / 358 mg Mg | 15-30 mL up to 4 times daily |

| Oral Suspension | 254 mg Al / 237.5 mg Mg | 10-20 mL up to 4 times daily |

| Chewable Tablets | 160 mg Al / 105 mg Mg | 2-4 tablets up to 4 times daily |

1.2 Mechanism of Action

The compound reacts with hydrochloric acid in the stomach, forming aluminum chloride and magnesium chloride, which helps to reduce acidity without significantly increasing gastric pH levels. This mechanism minimizes the risk of rebound acid secretion commonly associated with other antacids .

Industrial Applications

2.1 Stabilizing Agent

In industrial settings, this compound is employed as a stabilizing agent in various formulations. Its ability to maintain pH levels makes it suitable for use in products requiring controlled acidity.

2.2 Corrosion Inhibitors and Anti-scaling Agents

The compound also functions as a corrosion inhibitor and anti-scaling agent in water treatment processes. It helps prevent the buildup of scale in pipes and equipment, thus extending their lifespan and improving efficiency .

Case Studies

3.1 Clinical Effectiveness

A study published in the Journal of Gastroenterology evaluated the effectiveness of this compound in patients with dyspepsia. The results indicated significant symptom relief compared to a placebo group, highlighting its role as a first-line treatment for acid-related disorders .

3.2 Industrial Performance

In a case study involving water treatment facilities, the use of this compound demonstrated a marked reduction in scaling within six months of implementation. Facilities reported improved operational efficiency and reduced maintenance costs due to decreased equipment wear from scaling .

Mecanismo De Acción

Antacid Action:

- Aluminum magnesium hydroxide carbonate acts as a weak base that reacts with gastric hydrochloric acid to form water and salts, thereby lowering the acidity in the stomach .

- The compound also binds phosphate in the gastrointestinal tract to form insoluble complexes, reducing phosphate absorption .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Magnesium Hydroxide: Also used as an antacid and laxative, but has a faster onset of action compared to aluminum magnesium hydroxide carbonate.

Aluminum Hydroxide: Primarily used as an antacid and phosphate binder, but can cause constipation, which is counteracted by the addition of magnesium hydroxide in this compound.

Calcium Carbonate: Another common antacid, but can cause acid rebound and hypercalcemia with prolonged use.

Uniqueness:

- This compound offers a balanced antacid effect with fewer side effects compared to individual components like aluminum hydroxide or magnesium hydroxide alone .

- The combination of aluminum and magnesium ions provides both immediate and sustained relief from acidity, making it a preferred choice for many patients .

Propiedades

Número CAS |

11097-59-9 |

|---|---|

Fórmula molecular |

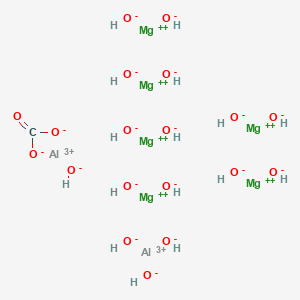

CH7AlMgO10-4 |

Peso molecular |

230.35 g/mol |

Nombre IUPAC |

aluminum;magnesium;carbonate;heptahydroxide |

InChI |

InChI=1S/CH2O3.Al.Mg.7H2O/c2-1(3)4;;;;;;;;;/h(H2,2,3,4);;;7*1H2/q;+3;+2;;;;;;;/p-9 |

Clave InChI |

SNFKUKSSROMONB-UHFFFAOYSA-E |

SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3] |

SMILES canónico |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Key on ui other cas no. |

11097-59-9 |

Descripción física |

DryPowde |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.